molecular formula C18H11N3O2 B14129756 2-(4-Nitrophenyl)-1,10-phenanthroline

2-(4-Nitrophenyl)-1,10-phenanthroline

Cat. No.: B14129756
M. Wt: 301.3 g/mol
InChI Key: RRHLJBDUWGTGOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Nitrophenyl)-1,10-phenanthroline is an organic compound that belongs to the class of phenanthrolines It is characterized by the presence of a nitrophenyl group attached to the phenanthroline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with 4-nitrobenzaldehyde under specific conditions. One common method is the condensation reaction, where the reactants are heated in the presence of a suitable catalyst, such as piperidine, to form the desired product. The reaction is usually carried out in a solvent like ethanol or acetic acid, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-1,10-phenanthroline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 2-(4-Aminophenyl)-1,10-phenanthroline.

    Substitution: Various substituted phenanthroline derivatives.

    Oxidation: Quinoline derivatives.

Scientific Research Applications

2-(4-Nitrophenyl)-1,10-phenanthroline has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions, which can be studied for their catalytic and electronic properties.

    Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.

    Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

    Industry: Utilized in the development of materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-1,10-phenanthroline involves its interaction with metal ions and biological macromolecules. As a ligand, it can form stable complexes with metal ions, which can alter the electronic properties of the metal center. This interaction can influence various biochemical pathways, including enzyme activity and signal transduction. The nitrophenyl group can also participate in redox reactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,10-phenanthroline: Lacks the nitro group, resulting in different electronic properties and reactivity.

    4-Nitrophenyl-2,2’-bipyridine: Similar structure but with a bipyridine core instead of phenanthroline.

    2-(4-Aminophenyl)-1,10-phenanthroline: The reduced form of 2-(4-Nitrophenyl)-1,10-phenanthroline.

Uniqueness

This compound is unique due to the presence of both the nitrophenyl and phenanthroline moieties, which confer distinct electronic and steric properties. This combination allows for versatile reactivity and the ability to form stable complexes with a wide range of metal ions, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C18H11N3O2

Molecular Weight

301.3 g/mol

IUPAC Name

2-(4-nitrophenyl)-1,10-phenanthroline

InChI

InChI=1S/C18H11N3O2/c22-21(23)15-8-5-12(6-9-15)16-10-7-14-4-3-13-2-1-11-19-17(13)18(14)20-16/h1-11H

InChI Key

RRHLJBDUWGTGOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C=C2)C=CC(=N3)C4=CC=C(C=C4)[N+](=O)[O-])N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.